molecular formula C10H14FNO B1322991 [3-(2-Fluorophenoxy)propyl]methylamine CAS No. 883542-63-0

[3-(2-Fluorophenoxy)propyl]methylamine

Cat. No. B1322991
M. Wt: 183.22 g/mol
InChI Key: TWZJXWNTOQIRIV-UHFFFAOYSA-N
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Description

“[3-(2-Fluorophenoxy)propyl]methylamine” is a heterocyclic organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 . It is also known by other synonyms such as CHEMBRDG-BB 9071024, 3-(2-FLUOROPHENOXY)-N-METHYL-1-PROPANAMINE, and UKRORGSYN-BB BBV-253562 .


Molecular Structure Analysis

The InChI code for “[3-(2-Fluorophenoxy)propyl]methylamine” is 1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[3-(2-Fluorophenoxy)propyl]methylamine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Inhibition Properties

  • Synthesis and Inhibition on Monoamine Oxidase A (MAO-A): A study by Ohmomo et al. (1991) explored the synthesis of fluorine and iodine analogues of clorgyline, including compounds similar to [3-(2-fluorophenoxy)propyl]methylamine. These compounds showed high inhibitory potency and selectivity toward MAO-A, indicating their potential for advanced development as radiofluorinated and radioiodinated ligands for brain studies using imaging techniques like positron emission tomography and single photon emission computer tomography (Ohmomo et al., 1991).

Fluorescent Substance Formation

  • Formation of Fluorescent Substances with Aliphatic Aldehydes: Kikugawa and Sawamura (1987) reported the treatment of monofunctional aliphatic aldehydes with methylamine, leading to the production of fluorescence. This indicates the potential use of compounds like [3-(2-fluorophenoxy)propyl]methylamine in creating fluorescent markers or probes (Kikugawa & Sawamura, 1987).

Cognitive Enhancement Properties

  • Cognition-Activating Properties in Mice: Butler et al. (1981) found that a series of 3-(aryloxy)pyridines, which are structurally related to [3-(2-fluorophenoxy)propyl]methylamine, showed activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic applications for cognitive disorders (Butler, Poschel, & Marriott, 1981).

Antidepressant Activity

  • Synthesis and Evaluation for Antidepressant Activity: Kumar et al. (2004) synthesized several compounds structurally similar to [3-(2-fluorophenoxy)propyl]methylamine and evaluated them for antidepressant activity. Some compounds showed fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).

Drug Development and Pharmaceutical Applications

  • Pharmaceutical Patent Analysis: A study by Habernickel (2003) on pharmaceutical patents mentioned compounds including analogues of [3-(2-fluorophenoxy)propyl]methylamine as anti-dopaminergic agents for treating conditions like schizophrenia, dependency, and neurodegenerative disorders (Habernickel, 2003).

properties

IUPAC Name

3-(2-fluorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJXWNTOQIRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629573
Record name 3-(2-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Fluorophenoxy)propyl]methylamine

CAS RN

883542-63-0
Record name 3-(2-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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